Cimicifugic acid F
Overview
Description
Cimicifugic acid F is a hydroxycinnamic acid ester isolated from species of the Actaea genus, commonly known as Cimicifuga. This compound is part of a group of naturally occurring compounds known for their diverse biological activities. This compound has been studied for its potential therapeutic properties, including anti-inflammatory, antiviral, and cytotoxic effects .
Mechanism of Action
Target of Action
Cimicifugic Acid F is a hydroxycinnamic acid ester isolated from the rhizomes of Cimicifuga racemosa . The primary targets of this compound are collagenolytic enzymes . These enzymes play a crucial role in the breakdown of collagen, a key structural protein in the body.
Mode of Action
This compound interacts with its targets by inhibiting their activity. Specifically, it has been reported to inhibit collagenases . Collagenases are enzymes that break down collagen, and by inhibiting these enzymes, this compound can potentially affect various biological processes where collagen degradation is involved.
Biochemical Pathways
The biochemical pathway leading to the synthesis of this compound involves the phenylpropanoid pathway. This pathway starts with L-phenylalanine, which gives rise to the hydroxycinnamic acid part, and L-tyrosine, which is probably the precursor for the alcoholic acceptor moiety .
Result of Action
The inhibition of collagenases by this compound can have several molecular and cellular effects. For instance, it can potentially influence processes such as tissue remodeling, wound healing, and the progression of diseases where collagen degradation plays a role .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cimicifugic acid F can be synthesized through the esterification of piscidic acid with hydroxycinnamic acid derivatives. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The esterification process requires precise control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources, particularly from the rhizomes of Actaea species. The extraction process includes maceration of the plant material in methanol, followed by purification using high-performance liquid chromatography (HPLC). The yields from this process are relatively low, necessitating large quantities of plant material for significant production .
Chemical Reactions Analysis
Types of Reactions: Cimicifugic acid F undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxyl groups of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in modulating enzyme activities and cellular processes.
Medicine: Explored for its anti-inflammatory, antiviral, and cytotoxic properties, making it a candidate for therapeutic development.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Cimicifugic acid F is part of a group of hydroxycinnamic acid esters, including:
- Fukinolic Acid
- Cimicifugic Acid A
- Cimicifugic Acid B
- Cimicifugic Acid C
- Cimicifugic Acid D
- Cimicifugic Acid E
Uniqueness: this compound is unique due to its specific esterification pattern and the presence of distinct functional groups that contribute to its biological activities. Compared to other similar compounds, this compound exhibits a broader range of biological effects, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(2R,3S)-2-hydroxy-3-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]oxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c1-30-16-8-4-12(10-15(16)23)5-9-17(24)31-18(19(25)26)21(29,20(27)28)11-13-2-6-14(22)7-3-13/h2-10,18,22-23,29H,11H2,1H3,(H,25,26)(H,27,28)/b9-5+/t18-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGMKAAMRFEBHK-PZTMCFHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC(C(=O)O)C(CC2=CC=C(C=C2)O)(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O[C@H](C(=O)O)[C@](CC2=CC=C(C=C2)O)(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220618-91-7 | |
Record name | Cimicifugic acid F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220618917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CIMICIFUGIC ACID F | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5586G4WLE3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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